molecular formula C9H16N6O3 B7740155 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide

Cat. No.: B7740155
M. Wt: 256.26 g/mol
InChI Key: OQAHAZXQPGKLDT-UHFFFAOYSA-N
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Description

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a triazine ring substituted with dihydroxy groups and an aminohexanehydrazide moiety

Properties

IUPAC Name

6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c10-13-6(16)4-2-1-3-5-11-7-8(17)12-9(18)15-14-7/h1-5,10H2,(H,11,14)(H,13,16)(H2,12,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAHAZXQPGKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with appropriate amines. For example, the reaction of cyanuric chloride with dihydroxyamine can yield 3,5-dihydroxy-1,2,4-triazine.

    Substitution with Aminohexanehydrazide: The 3,5-dihydroxy-1,2,4-triazine can then be reacted with aminohexanehydrazide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide involves its interaction with specific molecular targets. For example, as a D-amino acid oxidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which acts as an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high potency and selectivity sets it apart from other triazine derivatives .

Biological Activity

Overview

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a triazine derivative with significant biological activity, particularly as an inhibitor of D-amino acid oxidase (DAAO). This compound has garnered attention for its potential therapeutic applications in neurological disorders due to its ability to modulate neurotransmitter levels.

Chemical Structure and Properties

The compound features a triazine ring substituted with dihydroxy groups and an aminohexanehydrazide moiety. Its unique structure contributes to its biological activities.

PropertyValue
IUPAC Name6-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]hexanehydrazide
Molecular FormulaC9H16N6O3
Molecular Weight228.26 g/mol
CAS NumberNot specified

The primary mechanism of action involves the inhibition of DAAO. By binding to the active site of the enzyme, this compound prevents the oxidation of D-amino acids such as D-serine. This inhibition is crucial as D-serine acts as an agonist at the glycine site of NMDA receptors, which are vital for synaptic plasticity and memory function.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on DAAO:

  • IC50 Value : Studies have shown an IC50 value in the low micromolar range, indicating strong enzyme inhibition.

Neuroprotective Effects

In vitro studies suggest that the compound may protect neurons from oxidative stress by maintaining higher levels of D-serine. This neuroprotective effect is particularly relevant in models of neurodegenerative diseases where DAAO activity is often elevated.

Case Studies

  • In Vitro Studies : In cultured neuronal cells, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress agents. The compound's ability to enhance D-serine levels was correlated with improved cell viability.
  • Animal Models : In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests. These findings support its potential use in therapeutic strategies targeting cognitive decline.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazine derivatives known for their enzyme inhibitory properties:

CompoundMechanismIC50 (µM)Notes
6-Hydroxy-1,2,4-triazineDAAO Inhibitor~10Less potent than 6-[...hexanehydrazide
2,4-Diamino-6-hydroxypyrimidineNMDA Receptor Modulator~5Different target

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